Mechanistic Distinction: FCPT's ATP-Competitive vs. Non-Competitive Inhibition
FCPT is an ATP-competitive inhibitor of kinesin-5, a mechanism that is atypical for this class [1]. In contrast, most other kinesin-5 inhibitors, including monastrol, ispinesib, and STLC, are non-competitive inhibitors . The ATP-competitive nature of FCPT was determined through its ability to bind the motor domain and induce tight-binding to microtubules in the presence of ATP, a property not shared by the non-competitive comparator GSK246053 [2].
| Evidence Dimension | Mechanism of kinesin-5 inhibition |
|---|---|
| Target Compound Data | ATP-competitive inhibitor |
| Comparator Or Baseline | Monastrol, ispinesib, STLC, GSK246053: Non-competitive inhibitors |
| Quantified Difference | Mechanistic distinction |
| Conditions | In vitro binding assays with recombinant kinesin-5 motor domain and Xenopus egg extracts. |
Why This Matters
The unique ATP-competitive mechanism drives a distinct downstream phenotype, making FCPT an essential tool for researchers studying the precise role of ATP hydrolysis in kinesin-5 function, which cannot be achieved with generic non-competitive inhibitors.
- [1] Groen AC, et al. A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anastral spindle-pole assembly. J Cell Sci. 2008;121(Pt 14):2293-2300. View Source
- [2] Groen AC, et al. Figure 1: FCPT Induced Tight-Binding of Eg5 to Microtubules. J Cell Sci. PMC2902979. 2010. View Source
